Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate
Description
Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate is a bicyclic compound featuring a spiro[2.5]octane core, an ethyl ester group at position 1, and a tert-butoxycarbonyl (Boc)-protected amine at position 6. This compound is structurally unique due to its spirocyclic framework, which combines a cyclopropane ring fused to a larger cycloalkane. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
The compound’s molecular formula is inferred as C₁₅H₂₅NO₄ (ethyl ester derivative of the acid in ), with an estimated molecular weight of 296.38 g/mol. Its primary applications lie in pharmaceutical and agrochemical research, where it may act as a precursor for bioactive molecules or a scaffold for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-5-20-13(18)12-10-16(12)8-6-11(7-9-16)17-14(19)21-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,19) |
InChI Key |
BYKQULNZCLBDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate typically involves the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amino group during subsequent reactions. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the specific functional groups present.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Substitution: Yields substituted spirocyclic compounds.
Oxidation and Reduction: Results in oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate is primarily related to its chemical reactivity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The spirocyclic structure provides a rigid framework that can influence the compound’s interactions with other molecules, potentially affecting its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 6,6-Difluorospiro[2.5]octane-1-carboxylate
Molecular Formula : C₁₁H₁₆F₂O₂
Molecular Weight : 218.24 g/mol
Key Features :
- Replaces the Boc-amino group at position 6 with 6,6-difluoro substituents.
- Lacks the Boc-protected amine, reducing steric bulk and altering electronic properties.
- Shares the ethyl ester moiety and spiro[2.5]octane core.
Applications :
The difluoro substitution enhances lipophilicity and metabolic stability, making this compound suitable for agrochemicals or fluorinated drug candidates. Its synthesis by Chongqing Chemdad Co. suggests industrial scalability .
6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic Acid
Molecular Formula: C₁₄H₂₃NO₄ Molecular Weight: 269.34 g/mol Key Features:
- Retains the Boc-amino group but replaces the ethyl ester with a carboxylic acid.
- Increased polarity compared to the ethyl ester, improving solubility in aqueous media.
Applications :
The carboxylic acid functionality enables direct coupling reactions (e.g., amide bond formation), positioning it as a versatile intermediate in peptide mimetics or prodrug design. Available from Aaron Chemicals LLC, it is widely used in academic and industrial research .
Ethyl 4-((3-(Boc-amino)phenyl)amino)-2-chloropyrimidine-5-carboxylate
Molecular Formula : C₁₉H₂₄ClN₅O₄
Molecular Weight : ~422.9 g/mol (calculated)
Key Features :
- Pyrimidine core instead of a spirocyclic system.
- Includes Boc-amino and ethyl ester groups, analogous to the target compound.
Applications :
Used as a key intermediate in pyrimidine-based drug synthesis (e.g., kinase inhibitors). The chloropyrimidine moiety facilitates nucleophilic substitution reactions, enabling structural diversification .
Comparative Data Table
*Estimated based on structural analysis.
Research Findings and Implications
- Synthetic Utility: Boc-protected amines and ethyl esters are recurrent motifs in intermediates for drug discovery, as seen in and .
- Fluorine vs. Boc Substitution: The difluoro analog () exhibits higher volatility and lipophilicity than the Boc-amino derivative, favoring blood-brain barrier penetration in CNS-targeted therapies.
- Carboxylic Acid vs. Ester : The acid form () is more reactive in coupling reactions, while the ethyl ester enhances stability for long-term storage or in vivo delivery.
Biological Activity
Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in various fields.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by a bicyclic system where two rings share a common atom. The presence of the tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, enhancing its stability and reactivity in synthetic pathways.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 297.39 g/mol |
| CAS Number | 1823821-27-7 |
| Structure | Chemical Structure |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, research focusing on spirocyclic compounds has demonstrated their effectiveness against various bacterial strains, including E. coli and L. monocytogenes. These findings suggest potential applications in developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
In vitro studies have explored the cytotoxic effects of related spirocyclic compounds on cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation in breast and colon cancer models. The mechanism of action is thought to involve the induction of apoptosis and disruption of cell cycle progression.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Research indicates that spirocyclic compounds can inhibit key enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders or conditions like diabetes.
Case Studies
-
Antimicrobial Activity Study
- Objective : To evaluate the antimicrobial efficacy of spirocyclic compounds.
- Method : Disk diffusion method against E. coli and L. monocytogenes.
- Results : The compound exhibited significant antimicrobial activity with inhibition zones comparable to standard antibiotics.
-
Cytotoxicity Assessment
- Objective : To determine the cytotoxic effects on cancer cell lines.
- Method : MTT assay on MCF-7 (breast cancer) and HT-29 (colon cancer) cells.
- Results : IC50 values indicated substantial cytotoxicity, with mechanisms involving apoptosis confirmed through flow cytometry.
-
Enzyme Inhibition Analysis
- Objective : To assess the inhibition of metabolic enzymes.
- Method : Enzyme assays measuring activity against glucokinase.
- Results : The compound demonstrated competitive inhibition with a Ki value suggesting potential for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
